molecular formula C13H15N5O B14566625 N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-09-6

N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14566625
CAS No.: 61310-09-6
M. Wt: 257.29 g/mol
InChI Key: SJJOXQXXTAJQNH-UHFFFAOYSA-N
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Description

N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a compound that belongs to the class of urea derivatives It features a pyridine and pyrimidine moiety, which are known for their significant roles in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves the reaction of isopropylamine with 2-(pyridin-4-yl)pyrimidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)pyridin-2-amine
  • 4-Amino-N-pyridin-2-yl-benzenesulfonamide
  • 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

Uniqueness

N-Propan-2-yl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of pyridine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61310-09-6

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

1-propan-2-yl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C13H15N5O/c1-9(2)16-13(19)18-11-5-8-15-12(17-11)10-3-6-14-7-4-10/h3-9H,1-2H3,(H2,15,16,17,18,19)

InChI Key

SJJOXQXXTAJQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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